17(R)-Resolvin D1 methyl ester

inflammation resolution neutrophil migration lipid mediator enzymology

17(R)-Resolvin D1 methyl ester is the aspirin-triggered 17R epimer prodrug of RvD1. Unlike native 17(S)-RvD1—rapidly inactivated by eicosanoid oxidoreductases—the 17(R) configuration resists enzymatic inactivation, delivering sustained bioactivity. The methyl ester enhances membrane permeability; intracellular esterases release active free acid. Equipotent to native RvD1 (EC₅₀≈30 nM) with validated in vivo efficacy. Essential for LC-MS/MS differentiation of aspirin-triggered resolvin pathways. No generic substitute provides this combination of metabolic stability, prodrug pharmacokinetics, and analytical specificity.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
Cat. No. B594114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17(R)-Resolvin D1 methyl ester
SynonymsAspirin-triggered-Resolvin D1 methyl ester; AT-RvD1 methyl ester; 17-epi-Resolvin D1 methyl ester; 17(R)-RvD1 methyl ester
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O
InChIInChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21-,22+/m1/s1
InChIKeyWUKVAFWBFGABJN-PFYFFMTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17(R)-Resolvin D1 Methyl Ester: Stereo-Controlled Procurement for Pro-Resolving Lipid Mediator Research


17(R)-Resolvin D1 methyl ester (CAS 937738-64-2) is the methyl ester derivative of the aspirin-triggered 17R epimer of Resolvin D1 (AT-RvD1), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) [1]. The parent free acid, AT-RvD1 (7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid), is endogenously generated via aspirin-acetylated COX-2 and 5-lipoxygenase pathways and demonstrates equipotent inhibition of human polymorphonuclear leukocyte transendothelial migration compared to the native 17S epimer (EC₅₀ ≈ 30 nM) [2]. This methyl ester form serves as a lipophilic prodrug that alters distribution and pharmacokinetic properties while remaining susceptible to cleavage by intracellular esterases to release the active free acid [1].

Why 17(R)-Resolvin D1 Methyl Ester Cannot Be Substituted with 17(S)-RvD1, Free Acid Forms, or Other SPM Methyl Esters


Generic substitution among Resolvin D1 analogs is scientifically invalid due to three distinct molecular differentiators. First, stereochemistry at C17 critically dictates enzymatic inactivation kinetics: the 17(S)-hydroxyl of native RvD1 is rapidly oxidized by eicosanoid oxidoreductases to 17-oxo-RvD1 (essentially inactive), whereas the 17(R)-alcohol configuration of the aspirin-triggered epimer confers resistance to this rapid inactivation [1]. Second, the methyl ester moiety confers altered lipophilicity and pharmacokinetic distribution compared to the free acid form, enabling use as a prodrug with distinct tissue penetration profiles while retaining the capacity for intracellular esterase-mediated activation [2]. Third, for analytical applications, 17(R)-RvD1 methyl ester provides a chemically distinct, non-endogenous reference standard essential for differentiating aspirin-triggered pathway products from native RvD1 in LC-MS/MS quantification workflows, a distinction that deuterated internal standards or 17(S) forms cannot resolve due to isobaric interference and chromatographic co-elution [3].

Quantitative Differential Evidence: 17(R)-Resolvin D1 Methyl Ester Versus Comparators in Functional and Analytical Dimensions


Equipotent In Vitro Anti-Migratory Activity with Superior Enzymatic Stability Versus Native 17(S)-RvD1

In a direct head-to-head comparison, 17(R)-RvD1 (AT-RvD1) demonstrated equivalent inhibition of human polymorphonuclear leukocyte transendothelial migration compared to native 17(S)-RvD1 (EC₅₀ ≈ 30 nM for both compounds). However, the 17(R)-epimer exhibited sharply reduced enzymatic conversion by eicosanoid oxidoreductase, whereas native 17(S)-RvD1 was rapidly converted to 17-oxo-RvD1 which displayed dramatically reduced bioactivity [1]. This stereoselective resistance to inactivation constitutes the primary functional advantage of the 17(R) configuration over the native 17(S) form [1].

inflammation resolution neutrophil migration lipid mediator enzymology

Dose-Dependent In Vivo Reduction of Leukocyte Infiltration in Murine Peritonitis Model

In a mouse model of peritonitis, 17(R)-RvD1 (the free acid form of the target compound) demonstrated dose-dependent reduction of leukocyte infiltration. At a 100 ng dose, maximal inhibition of approximately 35% was achieved. Both 17(R)-RvD1 and native 17(S)-RvD1 proved equipotent at nanogram dosages in this in vivo model [1][2]. The methyl ester derivative is designed to function as a lipophilic prodrug that can be converted back into this active free acid form by intracellular esterases, thereby preserving this in vivo efficacy while offering altered distribution properties [2].

acute inflammation peritonitis in vivo pharmacology

Methyl Ester Prodrug Design for Altered Pharmacokinetic Distribution Versus Free Acid

17(R)-Resolvin D1 methyl ester incorporates a methyl ester moiety that distinguishes it from the free acid form of 17(R)-RvD1. This esterification renders the compound more lipophilic, which is expected to alter tissue distribution and pharmacokinetic properties. The methyl ester is susceptible to cleavage by intracellular esterases, enabling conversion back to the active free acid form after cellular uptake [1][2]. In contrast to the free acid, which is subject to rapid clearance and ionization-limited membrane permeability, the methyl ester prodrug strategy provides a formulation advantage for in vivo administration without requiring separate solubilization or delivery vehicles [3].

prodrug pharmacokinetics drug delivery

Distinct LC-MS/MS Detection Parameters for Analytical Discrimination from Native RvD1

For analytical quantification in complex biological matrices, 17R-RvD1 can be chromatographically resolved and identified by matching retention times of quantifier and qualifier ion pairs against reference standards in LC-MS/MS-based methodologies [1]. In standardized NIST SRM-909c lipid mediator profiling, 17R-RvD1 is detected using Q1 mass of 375 and primary Q3 of 233, with secondary Q3 of 141 for confirmation [1]. This analytical distinctiveness from native RvD1 (Q1 375, Q3 121) is essential for accurate quantification of aspirin-triggered versus native resolvin pathways. The methyl ester form serves as a reference compound that can be distinguished from endogenous free acid forms in analytical workflows .

LC-MS/MS lipidomics analytical chemistry

Validated Application Scenarios for 17(R)-Resolvin D1 Methyl Ester in Research and Industrial Settings


In Vitro Studies of Inflammation Resolution Requiring Sustained SPM Bioactivity in Enzyme-Rich Microenvironments

For laboratories investigating neutrophil transendothelial migration, macrophage efferocytosis, or endothelial barrier function in settings where eicosanoid oxidoreductase activity is present, the 17(R)-epimer configuration provides sustained bioactivity compared to native 17(S)-RvD1 which undergoes rapid enzymatic inactivation to essentially inactive 17-oxo-RvD1 [1]. The methyl ester prodrug form can be administered to cell cultures where intracellular esterases will cleave the ester to release the active free acid [2]. Studies have validated equipotent inhibition of human polymorphonuclear leukocyte migration with EC₅₀ ≈ 30 nM [1]. This scenario is particularly relevant for co-culture systems involving endothelial cells and leukocytes, where endogenous oxidoreductase expression may otherwise confound results obtained with native RvD1.

In Vivo Murine Models of Acute Inflammation and Peritonitis for Dose-Response Characterization

The compound (administered as the methyl ester prodrug, which converts to active 17(R)-RvD1 free acid) has been validated in mouse peritonitis models with demonstrated dose-dependent reduction of leukocyte infiltration, achieving up to ~35% decrease at 100 ng doses [1][2]. The equipotency with native RvD1 at nanogram dosages in vivo confirms that the 17(R) epimer retains full anti-inflammatory efficacy [1]. Researchers should note that the methyl ester form offers more lipophilic characteristics that may alter distribution compared to the free acid, potentially simplifying administration protocols [2]. Appropriate vehicle controls (e.g., saline or 0.5% ethanol in saline) are recommended for comparative studies.

LC-MS/MS Lipid Mediator Profiling for Discrimination of Aspirin-Triggered Versus Native Resolvin Pathways

In targeted lipidomics and specialized pro-resolving mediator profiling, 17(R)-RvD1 methyl ester can serve as a reference standard for establishing retention times and optimizing multiple reaction monitoring (MRM) parameters. Validated transitions for 17R-RvD1 include Q1 375 with Q3 233 (primary) and Q3 141 (secondary), distinct from native RvD1 transitions (Q1 375, Q3 121) [1]. This analytical differentiation is essential for quantifying aspirin-triggered pathway activation versus basal resolvin production. However, for absolute quantification in biological samples, procurement should prioritize deuterated internal standards (e.g., d₅-RvD2, d₅-LXA₄) over the non-labeled methyl ester form [1][2]. The methyl ester compound is optimally used for method development, reference standard curve generation, and chromatographic optimization rather than as an internal standard.

Prodrug Formulation Studies for Enhanced Tissue Distribution of Pro-Resolving Lipid Mediators

The methyl ester moiety of 17(R)-Resolvin D1 methyl ester provides a lipophilic prodrug strategy that may enhance membrane permeability and alter tissue distribution profiles compared to the ionizable free acid form [1][2]. Intracellular esterases cleave the methyl ester to release the active 17(R)-RvD1 free acid within target cells [2]. This application scenario is relevant for research groups developing delivery strategies for specialized pro-resolving mediators, where the native carboxylic acid forms exhibit limited bioavailability and rapid clearance. Comparative studies between free acid and methyl ester forms can quantify the impact of esterification on pharmacokinetic parameters including Cₘₐₓ, t₁/₂, and volume of distribution [3]. Researchers should note that the ester is cleaved to the active acid form, so biological activity ultimately derives from the liberated 17(R)-RvD1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17(R)-Resolvin D1 methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.